Piperazine, 1-(3-bromo-2-methylphenyl)-
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Overview
Description
Piperazine, 1-(3-bromo-2-methylphenyl)- is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(3-bromo-2-methylphenyl)- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired piperazine derivative .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using efficient and cost-effective methods. The Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups are some of the methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-bromo-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Piperazine, 1-(3-bromo-2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of piperazine, 1-(3-bromo-2-methylphenyl)- involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can modulate neurotransmission in the central nervous system . The bromine and methyl groups on the phenyl ring may influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A basic piperazine structure without any substituents.
1-(3-Chloro-2-methylphenyl)piperazine: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromo-2-ethylphenyl)piperazine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Piperazine, 1-(3-bromo-2-methylphenyl)- is unique due to the presence of both bromine and methyl substituents on the phenyl ring. These substituents can significantly alter the compound’s chemical reactivity, biological activity, and pharmacokinetic properties compared to other piperazine derivatives.
Properties
CAS No. |
203396-09-2 |
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Molecular Formula |
C11H15BrN2 |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(3-bromo-2-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 |
InChI Key |
RPOUXDZFIATGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)N2CCNCC2 |
Origin of Product |
United States |
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